4-(2-Thiazolyl)phenol
Overview
Description
4-(2-Thiazolyl)phenol is a compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. Phenolic derivatives of thiazoles, such as 4-(2-Thiazolyl)phenol, have been studied for various applications, including their potential as corrosion inhibitors, antioxidants, and antimicrobial agents. These compounds are of interest due to their pharmacological activities and their role in the development of new materials with desirable electronic properties.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-step reaction sequences. For instance, new 2-(4-alkylthiophenoxy)-4-substituted-1,3-thiazoles have been synthesized from ethyl [4-(alkylthio)phenoxy]acetates through a series of reactions, including the formation of Schiff bases and subsequent reduction steps . Similarly, 2-(1,3,4-thiadiazolylaminomethyl)phenols were synthesized by reducing the CN double bond of intermediate Schiff bases . These methods demonstrate the complexity and versatility of synthetic routes available for creating thiazole-based compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction has been employed to determine the crystal structure of certain derivatives, revealing details such as nonplanar geometries and the presence of intramolecular hydrogen bonds . Density functional theory (DFT) calculations have been used to predict molecular geometry, vibrational frequencies, and to compare with experimental data, providing a deeper understanding of the molecular structure and stability of these compounds .
Chemical Reactions Analysis
Thiazole derivatives participate in a range of chemical reactions. For example, the electrochemical polymerization of phenol-based thiazole monomers has been studied, leading to the synthesis of electroactive polymers with potential applications in electronic devices . The reactivity of thiazole derivatives is also influenced by their electronic properties, such as the energy levels of frontier molecular orbitals, which can be studied using cyclic voltammetry and spectroelectrochemical characterization .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. Quantum chemical parameters, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been calculated to understand the electronic properties of these compounds . These properties are important for evaluating the potential use of thiazole derivatives as corrosion inhibitors, where their ability to adsorb onto metal surfaces and protect against acid-induced corrosion is of interest . Additionally, the antioxidant capacity of thiazole derivatives has been assessed through in vitro assays, revealing their potential to act as antiradical and electron donors . The electronic properties, such as band gap energies and the influence of frontier orbitals, have also been investigated to understand the reactivity and stability of these compounds .
Scientific Research Applications
Anticancer Studies
4-(2-Thiazolyl)phenol has been utilized in anticancer studies. Al-adilee and Hessoon (2019) synthesized a thiazolyl azo ligand and its metal complexes for in vitro antitumor activity against human breast cancer. The ligand and complexes exhibited significant anticancer properties, suggesting their potential in cancer treatment (Al-adilee & Hessoon, 2019). Similarly, Szychowski et al. (2017) investigated 4-thiazolidinones, a class of compounds including 4-(2-Thiazolyl)phenol, for their anticancer properties. The study found these compounds to exhibit cytotoxic and proapoptotic properties at high concentrations in human squamous carcinoma cells (Szychowski et al., 2017).
Corrosion Inhibition
4-(2-Thiazolyl)phenol has been studied for its corrosion inhibition properties. Yılmaz et al. (2016) explored the use of 2-((Thiazole-2-ylimino)methyl)phenol, a related compound, as a corrosion inhibitor for mild steel in acidic environments. The study showed that these compounds were effective in protecting mild steel from corrosion, indicating their potential in industrial applications (Yılmaz et al., 2016).
Antimicrobial Properties
Compounds derived from 4-(2-Thiazolyl)phenol have been examined for their antimicrobial properties. Waheeb and Al-adilee (2021) synthesized a heterocyclic azo dye ligand from a derivative of 4-(2-Thiazolyl)phenol and evaluated its antibacterial and antifungal properties. The compounds showed significant antimicrobial activity, suggesting their use in medicinal and pharmaceutical applications (Waheeb & Al-adilee, 2021).
Other Applications
Further studies have investigated 4-(2-Thiazolyl)phenol and its derivatives for various applications, including as inhibitors in biochemical pathways and as sensors in chemical detection. For instance, Kokotos et al. (2014) studied thiazolyl ketones, related to 4-(2-Thiazolyl)phenol, as inhibitors of cytosolic phospholipase A2, indicating their potential in developing anti-inflammatory agents (Kokotos et al., 2014).
Safety And Hazards
Future Directions
Thiazoles are present in more than 18 FDA-approved drugs . They are used in the cure of cancer and are also found to have an average inhibitory activity for leukemia P388 tumor in mice . Therefore, the future directions of “4-(2-Thiazolyl)phenol” could be in the field of medicinal chemistry, particularly in the development of new drugs for cancer treatment.
properties
IUPAC Name |
4-(1,3-thiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRJZLHXKIISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001708 | |
Record name | 4-(1,3-Thiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thiazolyl)phenol | |
CAS RN |
81015-49-8 | |
Record name | 81015-49-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1,3-Thiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3-thiazol-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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